2-Phenyl-1,8-naphthyridin-4-amine
Description
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-phenyl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C14H11N3/c15-12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H,(H2,15,16,17) |
InChI Key |
NUZMTJRCTKAVME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation Method Using 2-Aminopyridine, Aromatic Aldehydes, and Malononitrile
A highly efficient and convenient one-pot synthesis method has been reported for derivatives of 2-amino-4-phenyl-1,8-naphthyridine-3-carbonitrile, which is closely related to this compound. This method involves:
- Reacting 2-aminopyridine, aromatic aldehyde, and malononitrile in methanol.
- Using catalytic amounts of 3-nitrophenylboronic acid at room temperature.
- Obtaining the product via precipitation upon pouring the reaction mixture into crushed ice.
- Purification by column chromatography.
This method offers mild reaction conditions, short reaction time, and good to moderate yields (typically above 70%) with high purity confirmed by TLC and spectroscopic methods (FT-IR, 1H, 13C-NMR).
Table 1: Typical Reaction Conditions and Yields for One-Pot Synthesis
| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| 2-Aminopyridine + Aromatic Aldehyde + Malononitrile | 3-Nitrophenylboronic acid (20 mol%) | Methanol | Room Temp | Variable (short) | 70-85 | Column chromatography (silica gel) |
Synthesis via Condensation of 2,6-Diaminopyridine and 1,1,3,3-Tetramethoxypropane in Acidic Medium
A patented method (CN105399739A) describes a cost-effective and safe synthesis of 1,8-naphthyridin-2-amine, which can be adapted for 2-phenyl derivatives with modifications. Key features include:
- Reacting 2,6-diaminopyridine with 1,1,3,3-tetramethoxypropane in an acidic medium (acetic acid, sulfuric acid, or phosphoric acid).
- Reaction temperature between 25-75 °C for 20-60 minutes.
- Post-reaction neutralization with aqueous sodium hydroxide to pH > 10.
- Extraction with dichloromethane and purification by column chromatography on aluminum oxide.
- Yields around 70-72% with 96% HPLC purity.
Table 2: Reaction Parameters from Patent CN105399739A
| Parameter | Range/Value | Notes |
|---|---|---|
| Acid type | Acetic acid, sulfuric acid, phosphoric acid | Acid volume ratio 3-10 mL/g DAP |
| Molar ratio (tetramethoxypropane : DAP) | 0.5 - 1.5 : 1 | Preferably ~1 : 1 |
| Reaction temperature | 45 - 75 °C | Preferably 45-50 or 70-75 °C |
| Reaction time | 20 - 60 minutes | Preferably 30-40 minutes |
| Workup | NaOH aqueous solution (5 M), pH > 10 | Filtration, washing, extraction |
| Purification | Column chromatography (Al2O3) | Eluent: methylene chloride/methanol |
Multistep Synthesis Involving Amide Formation and Functional Group Transformations
A more complex synthetic approach documented in medicinal chemistry literature involves:
- Starting from methyl 2-fluoronicotinate and 2,4-difluorobenzylamine to form an amide intermediate.
- Tosylation of the intermediate followed by substitution with various amines.
- Final hydrogenolysis steps to remove protecting groups and obtain the target amine.
- Optional acetylation or treatment with trifluoroacetic acid for derivative modifications.
This method is more suited for complex derivatives of 1,8-naphthyridine but demonstrates the versatility of synthetic routes for substituted amines.
Comparative Analysis of Preparation Methods
| Method | Reaction Type | Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| One-pot condensation (3-nitrophenylboronic acid catalyzed) | Multicomponent condensation | Room temperature, methanol | 70-85 | High | Simple, mild conditions, efficient | Limited to certain derivatives |
| Acid-catalyzed condensation (patent CN105399739A) | Condensation in acid medium | 45-75 °C, 20-60 min | 70-72 | 96 | Cost-effective, scalable, safe | Requires acid handling, workup |
| Multistep amide formation and deprotection | Stepwise functionalization | Multiple steps, varied temps | Variable | High | Allows complex substitutions | Longer, more complex, costly |
Research Findings and Notes
- The one-pot method using 3-nitrophenylboronic acid catalyst is notable for its simplicity and environmental friendliness, avoiding harsh reagents and conditions.
- The patented acid-catalyzed method offers a practical industrial route with easily available raw materials and moderate reaction conditions, suitable for scale-up.
- The multistep method provides access to functionalized derivatives for medicinal chemistry applications but involves more complex procedures and purification steps.
- Analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography are essential for confirming product purity and structure.
- Yields generally range from moderate to good (70-85%), with purity often exceeding 95% after purification.
Summary Table of Key Preparation Data
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and naphthyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Scientific Research Applications
The search results provide information on the applications of naphthyridine derivatives, including some that are structurally related to 2-Phenyl-1,8-naphthyridin-4-amine. Naphthyridine derivatives have demonstrated multiple biological activities, including antimicrobial, anticancer, anti-inflammatory, and neurological applications .
Note: It's important to recognize that the specific compound "this compound" is not explicitly detailed in the provided search results. Therefore, the following information is based on the broader applications of naphthyridine derivatives and related compounds, which may provide insights into potential applications of the specified compound.
Biological Activities and Applications of Naphthyridine Derivatives
Naphthyridine derivatives have attracted interest in medicinal chemistry and drug discovery due to their versatile synthesis, reactivity, and diverse biological activities . They have shown potential in treating neurodegenerative and immunomodulatory disorders and exhibit anti-HIV, antidepressant, and antioxidant properties .
Antimicrobial Activity
Several naphthyridine derivatives have demonstrated antibacterial and antifungal activity . For example, certain derivatives with a 4-chlorophenyl ring were found to be active against B. subtilis, S. aureus, E. coli, P. aeruginosa, Aspergillus niger, and Candida albicans, with activity comparable to ampicillin and griseofulvin . Heteroaromatic polymers containing 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine moieties have also shown significant activity against Gram-negative bacteria such as P. aeruginosa, Serratia marcescens, and E. coli .
Anticancer Activity
Naphthyridines, particularly those isolated from marine organisms and terrestrial plants, have shown anticancer activity . Aaptamine, isolated from Aaptos aaptos, exhibited cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, cervical cancer, and T-lymphoblastic leukemia . Other derivatives have also demonstrated potent anticancer activity against human cancer cell lines such as leukemia, breast cancer, epidermoid carcinoma, hepatocellular carcinoma, and colon adenocarcinoma . Additionally, some 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives have been synthesized and evaluated for their anticancer properties .
Other Biological Activities
Beyond antimicrobial and anticancer activities, naphthyridine derivatives have exhibited a range of other biological effects . These include:
- Anti-osteoporotic activity as α(v)β(3) antagonists
- Anti-allergic properties
- Antimalarial activity
- Gastric antisecretory effects
- Bronchodilator effects
- Anticonvulsant properties
- Anti-hypertensive effects
- Platelet aggregation inhibition
- Antioxidant activity
- EGFR inhibition
- Protein kinase inhibition
- Activity as ionotropic agents
- β-3 antagonist activity
- MDR modulator activity
- Adenosine receptor agonist activity
- Adrenoceptor antagonist activity
- Pesticide activities
- Antiparasitic activity
- Anti-inflammatory activity
- Analgesic activity
- Anthelmintic activity
- Antitubercular activity
- Antitumor activity
- Antiviral activity
- Immunomodulatory activity
Case Studies and Research Findings
- Antimicrobial Activity of Substituted Naphthyridines: A study on synthesized compounds with a 4-chlorophenyl ring on the pyrazolinone and pyrazole nucleus showed significant activity against various bacteria and fungi . These compounds' efficacy was comparable to that of ampicillin and griseofulvin.
- Anticancer Activity of Aaptamine: Research on aaptamine, isolated from Aaptos aaptos, demonstrated notable cytotoxic effects against H1299 and A549 non-small cell lung cancer, HeLa cervical cancer, and CEM-SS T-lymphoblastic leukemia cell lines . The IC50 values ranged from 10.47 to 15.03 μg/mL. Aaptamine also displayed a potent anticancer effect in mice carrying human hepatocellular carcinoma HCC-LM3 xenografts, with downregulation of SOX9 and Ki67 expression .
- Anti-Naegleria fowleri Activity: Naphthyridines fused with chromenes or chromenones were tested in vitro against the trophozoite stage of two strains of N. fowleri . Compound 3 showed good anti-Naegleria activity and induced programmed cell death in the treated amoebae.
- Platelet Aggregation Inhibition: Substituted 2-phenyl-4-quinazolinones compounds and substituted 2-phenyl4-alkoxy-quinazoline compounds have been found useful in inhibiting platelet aggregation .
Mechanism of Action
The mechanism of action of 2-Phenyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins, leading to antimicrobial and anticancer effects. The compound’s ability to intercalate with DNA and disrupt cellular processes is a key aspect of its biological activity .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Substituent Effects on Physical Properties
| Compound Name | Substituents (Positions) | Melting Point (°C) | Yield (%) | LogP (Calculated) |
|---|---|---|---|---|
| 2-Phenyl-1,8-naphthyridin-4-amine | Phenyl (C2), NH₂ (C4) | N/A | 22%* | 2.13 |
| 2-(2-Bromophenyl)-...-4-amine (3e ) | 2-Bromophenyl, CF₃ (C5) | 139–141 | 85 | ~3.2† |
| 2-(4-Methoxyphenyl)-...-4-amine (3f ) | 4-Methoxyphenyl, CF₃ (C5) | 194–196 | 80 | ~2.8† |
| 7-Methyl-2-phenyl-1,8-naphthyridin-4-amine | Methyl (C7), Phenyl (C2) | N/A | 45%* | ~2.5‡ |
*Synthesis via hydrogenation of azido precursors ; †Estimated based on trifluoromethyl (CF₃) hydrophobicity ; ‡Estimated from methyl group addition .
- Substituent Impact :
- Electron-Withdrawing Groups (e.g., CF₃) : Derivatives like 3e and 3f show higher melting points (139–196°C) compared to the parent compound, likely due to increased molecular symmetry and intermolecular interactions .
- Aromatic Substituents : The phenyl group at C2 enhances π-π stacking, while methoxy (in 3f ) improves solubility via polarity .
- Methyl Groups : Addition at C7 (e.g., 7-methyl-2-phenyl derivative) reduces LogP slightly compared to the parent compound, balancing lipophilicity .
Q & A
Q. Can machine learning predict novel naphthyridine derivatives with dual enzyme/receptor inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
